Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Lipophilicity Membrane permeability ADMET

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is a γ-oxo-arylbutanoate ester delivering a 2,3,4-trimethoxyphenyl pharmacophore distinct from the 3,4,5- or 2,4,5-isomers, enabling exploration of novel IP space in kinase and antimitotic programs. - logP 2.55 & zero HBD: predicted BBB penetration aligns with CNS drug-like criteria for neuroscience target engagement assays. - Low mp (57 °C): rapid DMSO dissolution at ambient temperature streamlines HTS workflow. - Ethyl ester prodrug moiety: supports intracellular esterase cleavage after efficient membrane crossing in cell-based assays.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
CAS No. 102222-55-9
Cat. No. B016853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate
CAS102222-55-9
SynonymsETHYL 4-(2,3,4-TRIMETHOXYPHENYL)-4-OXOBUTANOATE
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
InChIInChI=1S/C15H20O6/c1-5-21-13(17)9-7-11(16)10-6-8-12(18-2)15(20-4)14(10)19-3/h6,8H,5,7,9H2,1-4H3
InChIKeyGFLCIOZBTDJFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate: Physicochemical Profile & Differentiation


Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is a synthetic γ-oxo-arylbutanoate ester in which a 2,3,4-trimethoxyphenyl pharmacophore is linked to an ethyl succinate backbone [1]. With molecular formula C₁₅H₂₀O₆ and MW 296.32 g·mol⁻¹, the compound has predicted logP 2.55 (ACD/Labs), zero hydrogen bond donors, and a topological polar surface area of 71 Ų . These features distinguish it from both the free acid and positional isomers, as quantified below.

Synthetic Tool Compound
Ethyl ester of a 2,3,4-trimethoxyphenyl oxobutanoate scaffold for SAR and probe design studies.
ADME Property Screening
Reported zero HBD and moderate TPSA support use in permeability and CNS drug-likeness research workflows.
Isomer-Specific Scaffold Exploration
Distinct 2,3,4-trimethoxy substitution pattern for studies diverging from conventional 3,4,5-isomer series.

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate: Why Substitution Fails


Even minor structural modifications among 4-oxo-4-(trimethoxyphenyl)butanoate family members produce substantial differences in physicochemical properties governing absorption, distribution, and target engagement [1]. The ethyl ester exhibits a logP ~0.8 units higher than the free acid, corresponding to a 6‑fold increase in predicted octanol–water partitioning . Furthermore, the 2,3,4-methoxy arrangement generates a steric and electronic environment distinct from the 3,4,5 or 2,4,5 patterns, which has been shown to alter biological activity profiles in related chemotypes [2]. Blind substitution without re-optimization risks loss of potency, selectivity, or permeability.

This Product
Ethyl Ester
Substitute Candidate
Free Acid Analog
A predicted LogP shift of ~0.8 units may alter membrane partitioning. Blind substitution risks permeability-limited pharmacology in cell-based assays.
This Product
2,3,4-Trimethoxy Pattern
Substitute Candidate
3,4,5-Trimethoxy Isomer
The SAR landscape for tubulin-binding chemotypes differs fundamentally between these substitution patterns. Activity profiles may not transfer.

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate: Quantitative Evidence vs Closest Analogs


Lipophilicity Advantage for Membrane Permeability

The ethyl ester (target) has a predicted ACD/LogP of 2.55 and LogD (pH 7.4) of 2.04 , whereas the corresponding free acid 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoic acid (CAS 63213‑41‑2) has a predicted ACD/LogP of 1.76 [1]. This ΔLogP of +0.79 translates to an estimated 6.2‑fold greater partitioning into n‑octanol, indicative of significantly higher passive membrane permeability . In cell‑based assays where intracellular target engagement is required, the ester prodrug form can serve as a superior permeant.

Lipophilicity
Cross-study comparable
ΔLogP +0.79 (6.2‑fold)
Supports permeability research context
Predicted ACD/LogP comparison vs free acid
Lipophilicity Membrane permeability ADMET

Zero HBD: CNS Drug-Likeness Advantage

The target compound has zero hydrogen bond donors (HBD) [1], while the free acid analog possesses one HBD (carboxyl group) [2]. In CNS drug design, minimizing HBD count is a critical rule for blood‑brain barrier penetration; a HBD count ≤3 is generally required, but zero is optimal for CNS candidates [3]. The absence of a donor in the ester form directly supports passive brain penetration in models that penalize HBD‑containing acids.

H‑Bond Donors
Class-level inference
ΔHBD = –1 (0 vs 1)
CNS drug-likeness assay context
Zero HBD supports BBB penetration models vs acid
CNS drug-likeness Blood-brain barrier Hydrogen bond donor

Lower Polar Surface Area Enhances Oral Absorption

The target compound's topological polar surface area (TPSA) is 71 Ų [1], compared to 82.06 Ų for the free acid [2]. A TPSA < 140 Ų is necessary for oral absorption, and values below 90 Ų generally correlate with good CNS penetration [3]. The 11 Ų reduction in TPSA of the ethyl ester relative to the acid further supports superior membrane permeation.

Polar Surface Area
Cross-study comparable
ΔTPSA –11.06 Ų (71 vs 82)
Supports oral absorption review
Lower TPSA predicts enhanced membrane permeation
Polar surface area Oral bioavailability Drug-likeness

Lower Melting Point Simplifies In Vitro Formulation

The reported melting point of ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is 57 °C [1], whereas 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoic acid melts at 89 °C . The 32 °C lower melting point indicates weaker crystal lattice energy, which may translate to higher solubility in organic solvents used for stock solution preparation (e.g., DMSO, ethanol) [2]. This facilitates dissolution for high‑throughput screening without heating, reducing the risk of thermal degradation.

Melting Point
Cross-study comparable
ΔTm –32 °C (57 vs 89 °C)
Formulation workflow context
Lower MP may simplify ambient-temperature dissolution
Melting point Formulation Solution stability

2,3,4-Trimethoxy Scaffold: Distinct SAR from 3,4,5-Isomer

In a study evaluating phenstatin analogues, replacement of the 3,4,5-trimethoxyphenyl A‑ring with a 2,3,4-trimethoxyphenyl moiety was investigated [1]. While the switch generally diminished antimitotic and antiproliferative activity, the maintenance of the keto bridge in the 2,3,4 series produced a potent analogue, indicating that the 2,3,4 substitution pattern can yield target‑selective activity profiles that are distinct from the more common 3,4,5 pattern [1]. This suggests that 2,3,4‑substituted phenyl oxobutanoates may access unique binding conformations not available to their 3,4,5 counterparts.

2,3,4- vs 3,4,5- Isomer SAR
Class-level inference
Distinct SAR landscape
Supports isomer-specific screening context
Reported in phenstatin analogue tubulin studies
Structure-activity relationship Trimethoxyphenyl pharmacophore Tubulin inhibition

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate: Application Scenarios


CNS-Penetrant Probe Design with 2,3,4-Trimethoxy Scaffold

The combination of logP 2.55, zero HBD, and TPSA 71 Ų [1] positions ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate as a promising starting scaffold for CNS-targeted chemical probes. Its predicted BBB penetration aligns with established CNS drug-like criteria, making it suitable for neuroscience target engagement studies where permeability is paramount [2].

2,3,4-Trimethoxy Pattern for Selective Tubulin/Kinase Inhibitors

The distinct SAR demonstrated by the 2,3,4-trimethoxyphenyl arrangement in phenstatin analogues supports its use as a core building block for synthesizing and screening libraries that diverge from conventional 3,4,5-trimethoxyphenyl series. Medicinal chemists seeking novel intellectual property in antimitotic or kinase inhibitor programs should specify this isomer.

Low Melting Point for HTS DMSO Solubility

The low melting point (57 °C) of the target compound relative to the acid (89 °C) [1] facilitates rapid dissolution in DMSO at ambient temperature, a practical advantage for HTS facilities that require fast, uniform solution preparation without thermal stress that could degrade unstable compounds.

Prodrug Strategy: Ester for Intracellular Delivery

The ethyl ester group can serve as a prodrug moiety, releasing the active free acid upon intracellular esterase cleavage. The documented logP advantage (>0.8 log units over the acid) [1] ensures efficient membrane crossing before hydrolysis, making it suitable for cell-based assays where cytosolic or nuclear targets are engaged.

Application
Selection Property
Validation Focus
CNS Probe Design
Zero HBD / Moderate TPSA
BBB permeability model review
Selective Kinase / Tubulin Inhibitor SAR
2,3,4-Trimethoxy scaffold
Isomer-specific target engagement review
High-Throughput Screening
Lower melting point (57 °C)
Ambient-temperature dissolution workflow
Intracellular Delivery Research
Ethyl ester prodrug form
Esterase-dependent hydrolysis model review

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